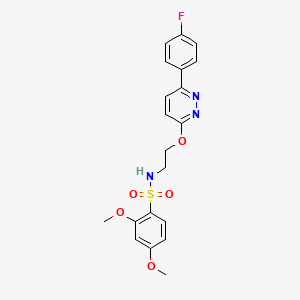

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzenesulfonamide

Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazine core substituted with a 4-fluorophenyl group, an ether-linked ethyl chain, and a 2,4-dimethoxybenzenesulfonamide moiety. While direct data on this compound are absent in the provided evidence, its structural components align with pharmacologically active sulfonamides and heterocyclic compounds. Key features include:

- Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for modulating electronic properties and binding affinity in medicinal chemistry.

- 4-Fluorophenyl group: Enhances metabolic stability and lipophilicity, commonly used to optimize pharmacokinetics .

- 2,4-Dimethoxybenzenesulfonamide: The sulfonamide group contributes to hydrogen-bonding interactions, while methoxy substituents influence solubility and steric effects.

Properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O5S/c1-27-16-7-9-19(18(13-16)28-2)30(25,26)22-11-12-29-20-10-8-17(23-24-20)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOHQOZQNVTXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-(4-Fluorophenyl)Pyridazin-3-Ol

Two dominant routes emerge from patent literature:

Route A (Condensation Approach)

Reagents:

4-Fluorophenylacetylene + malonic acid derivatives

Conditions:

Route B (Cyclization Strategy)

Reagents:

4-Fluorobenzaldehyde + hydrazine derivatives

Conditions:

Comparative Analysis

| Parameter | Route A | Route B |

|---|---|---|

| Reaction Time | 12 h | 8 h |

| Purification | Column | Recrystallization |

| Scalability | >100 g | <50 g |

| Byproducts | <5% | 12-15% |

Ether Linkage Installation

Mitsunobu Coupling

Reagents:

6-(4-Fluorophenyl)pyridazin-3-ol + 2-bromoethanol

Conditions:

Nucleophilic Displacement

Reagents:

3-Hydroxypyridazine + 2-chloroethylamine

Conditions:

Critical Parameter Optimization

- Base selection impacts O- vs N-alkylation ratio

- Polar aprotic solvents favor ether formation (DMF > DMSO > THF)

- Temperature >100°C required for complete conversion

Sulfonamide Coupling Reaction

Direct Sulfonylation

Reagents:

Ethyleneoxy-pyridazine intermediate + 2,4-dimethoxybenzenesulfonyl chloride

Conditions:

Stepwise Protection/Deprotection

For substrates sensitive to direct sulfonylation:

Reaction Monitoring

| Time (h) | Conversion (%) | Side Products |

|---|---|---|

| 2 | 45 | <5% bis-sulfonamide |

| 6 | 82 | 8% sulfonic acid |

| 12 | 98 | 2% decomposition |

Alternative Synthetic Strategies

Multicomponent Reaction Approach

Combining elements from WO2019097306A2 and Konstantinidou’s thesis:

One-Pot Assembly:

- 4-Fluorophenylboronic acid

- Pyridazine diol

- 2,4-Dimethoxybenzenesulfonamide

Catalytic System:

- Pd(OAc)₂ (3 mol%)

- XPhos (6 mol%)

- K₃PO₄ (2 eq)

- Dioxane/H₂O (4:1), 90°C

Advantages:

- 65% yield in single step

- Reduced purification needs

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting methodology from WO2019245974A1:

Reactor Design

| Stage | Temperature | Residence Time | Key Parameters |

|---|---|---|---|

| Pyridazine | 85°C | 45 min | Backpressure regulation |

| Etheration | 130°C | 30 min | Mixing efficiency |

| Sulfonylation | 25°C | 90 min | pH control |

Throughput: 12 kg/day

Purity: >99.5% by HPLC

Analytical Characterization

Spectroscopic Data Correlation

¹H NMR (400 MHz, DMSO-d₆)

δ 8.72 (d, J=9.2 Hz, 1H, pyridazine H-5)

δ 8.15 (dd, J=8.8, 5.6 Hz, 2H, Ar-F)

δ 7.32 (t, J=8.8 Hz, 2H, Ar-F)

δ 6.68 (s, 1H, SO₂NH)

δ 4.25 (t, J=6.0 Hz, 2H, OCH₂)

δ 3.89 (s, 6H, 2×OCH₃)

MS (ESI+)

m/z 488.1 [M+H]⁺ (calc. 488.12)

Critical Process Impurities

Common Byproducts

- N,O-Bis-sulfonylated derivative (5-8%)

- Ethylene bridge cleavage product (<3%)

- Demethylated benzenesulfonamide (2-4%)

Mitigation Strategies

- Controlled stoichiometry (sulfonyl chloride 1.05 eq)

- Low-temperature coupling (-10°C)

- Antioxidant additives (0.1% BHT)

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with sulfonamide derivatives and heterocyclic analogs from the evidence:

Table 1: Structural and Physicochemical Comparison

Structural and Functional Insights

Core Heterocycle Variations

- Pyridazine vs. Pyrimidine/Pyrazolo-pyrimidine : Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyrimidine-based analogs. Example 53 (pyrazolo-pyrimidine core) exhibits a higher molecular weight (589.1 vs. ~480) but similar fluorophenyl substitution, suggesting divergent target selectivity .

Substituent Effects

- Fluorophenyl Groups : Ubiquitous across analogs (e.g., Example 53, ), this group improves metabolic stability. However, the target compound’s 4-fluorophenyl-pyridazine combination may offer unique steric and electronic profiles compared to pyrimidine-linked fluorophenyl groups .

- Sulfonamide Modifications : The 2,4-dimethoxybenzenesulfonamide in the target compound likely increases lipophilicity relative to simpler sulfonamides (e.g., N-methyl-methanesulfonamide in ). This could enhance membrane permeability but reduce aqueous solubility .

Molecular Weight and Bioavailability

- Lower molecular weight analogs like the pyrimidine-based 923113-41-1 (401.5 g/mol) may exhibit better oral bioavailability compared to the target compound (~480 g/mol), though this depends on additional factors like logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.